N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline
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Overview
Description
N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline is a synthetic compound that belongs to the class of benzo[c]chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and a norvaline moiety, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline typically involves the following steps:
Formation of the benzo[c]chromene core: This can be achieved through the cyclization of o-benzylated phenols via a C-H sulfenylation/radical cyclization sequence.
Introduction of the norvaline moiety: The norvaline group can be attached to the benzo[c]chromene core through a nucleophilic substitution reaction, where the hydroxyl group on the benzo[c]chromene is replaced by the norvaline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzo[c]chromene core can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group on the benzo[c]chromene core can be reduced to form an alcohol.
Substitution: The hydroxyl group on the benzo[c]chromene core can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, it may exert its effects by inhibiting the breakdown of cyclic nucleotides, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline can be compared with other similar compounds, such as:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: Another benzo[c]chromene derivative with potential therapeutic applications.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Acts as a selective fluorescent sensor for iron (III) under in vitro and ex vivo conditions.
The uniqueness of this compound lies in its specific structure, which combines the benzo[c]chromene core with the norvaline moiety, potentially enhancing its biological activity and therapeutic potential.
Properties
Molecular Formula |
C19H23NO5 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-2-5-15(18(22)23)20-10-14-16(21)9-8-12-11-6-3-4-7-13(11)19(24)25-17(12)14/h8-9,15,20-21H,2-7,10H2,1H3,(H,22,23) |
InChI Key |
XYIXRUSSFODCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Origin of Product |
United States |
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